

# Application Notes and Protocols for Studying Angiogenesis In Vitro with CEP-5214

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For Researchers, Scientists, and Drug Development Professionals

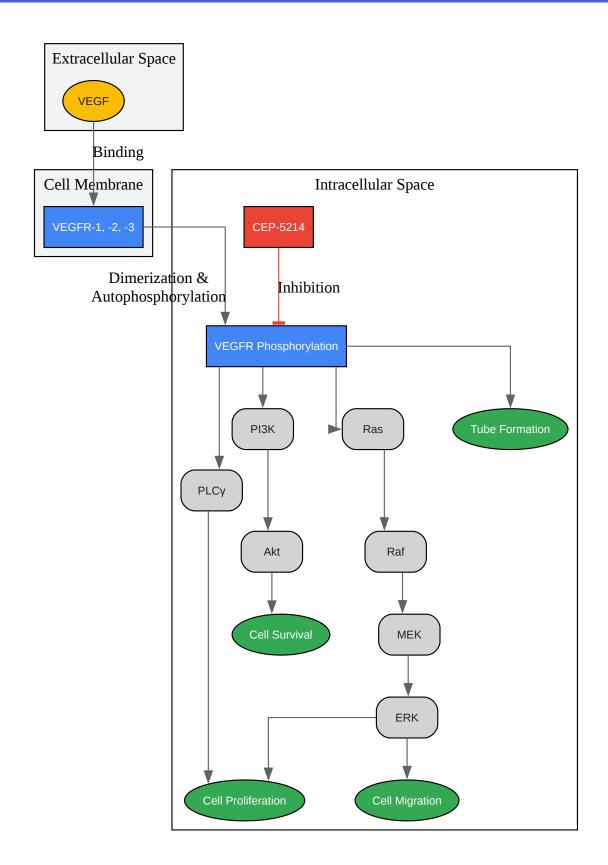
### Introduction

**CEP-5214** is a potent, small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. It demonstrates significant anti-angiogenic properties by targeting key mediators of neovascularization. These application notes provide detailed protocols for utilizing **CEP-5214** in a range of in vitro angiogenesis assays, enabling researchers to effectively study its mechanism of action and quantify its inhibitory effects on endothelial cell function. The primary mechanism of **CEP-5214**'s anti-angiogenic effect is through the potent, low-nanomolar inhibition of all three VEGF receptor subtypes: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).

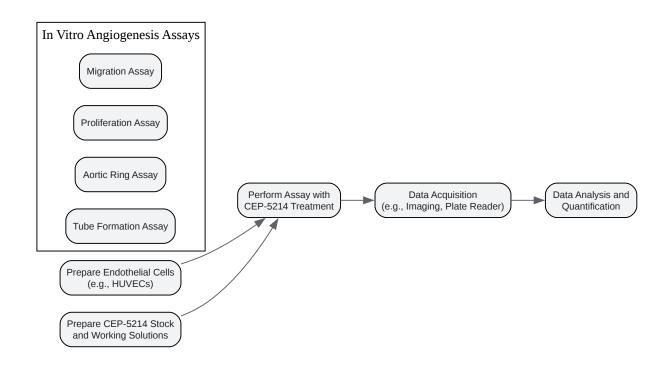
### **Mechanism of Action: Inhibition of VEGFR Signaling**

**CEP-5214** exerts its anti-angiogenic effects by binding to the ATP-binding site of VEGF receptors, thereby inhibiting their autophosphorylation and downstream signaling cascades. This blockade of VEGFR signaling in endothelial cells leads to the inhibition of proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.









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